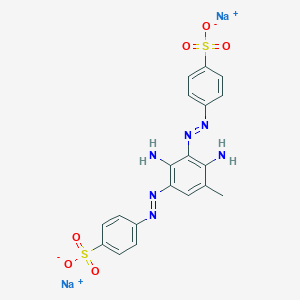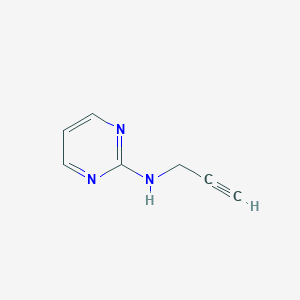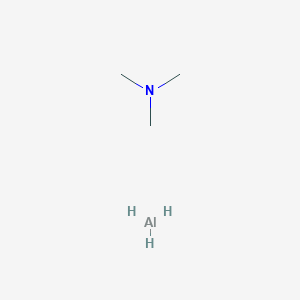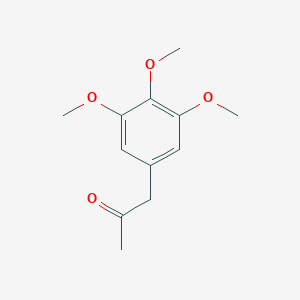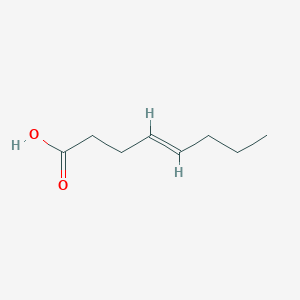![molecular formula C10H10OS B099868 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- CAS No. 19086-85-2](/img/structure/B99868.png)
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has potential applications in various fields of scientific research. It has been studied for its anti-tumor and anti-inflammatory properties, as well as its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, this compound has been investigated for its potential use as a chiral auxiliary in organic synthesis.
Mécanisme D'action
The mechanism of action of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- is not fully understood. However, it has been suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it has been proposed that the compound may act as a photosensitizer by generating reactive oxygen species upon exposure to light, which can then induce cell death in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- has anti-tumor and anti-inflammatory effects. Additionally, the compound has been shown to induce apoptosis in cancer cells and generate reactive oxygen species upon exposure to light. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- in lab experiments is its potential use as a chiral auxiliary in organic synthesis. Additionally, its anti-tumor and anti-inflammatory properties make it a promising candidate for cancer research. However, the mechanism of action of this compound is not fully understood, and further research is needed to fully explore its potential applications.
Orientations Futures
There are several future directions for research on 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-. One area of interest is its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in organic synthesis. Finally, exploring the potential limitations and side effects of this compound will be important for its safe and effective use in scientific research.
Méthodes De Synthèse
The synthesis of 1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- involves the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with 1,3-cyclohexadiene in the presence of sodium hydride. The resulting product is then treated with sulfur to obtain the final compound.
Propriétés
Numéro CAS |
19086-85-2 |
|---|---|
Nom du produit |
1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro- |
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
8-thiapentacyclo[5.4.0.02,6.03,10.05,9]undecan-11-one |
InChI |
InChI=1S/C10H10OS/c11-8-6-2-1-3-5-4(2)7(8)10(5)12-9(3)6/h2-7,9-10H,1H2 |
Clé InChI |
KBDSFBQJRJQXSF-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
SMILES canonique |
C1C2C3C4C1C5C2C(=O)C3C4S5 |
Synonymes |
Octahydro-1,3,5-ethan[1]yl[2]ylidene-2-thiacyclobuta[cd]pentalen-7-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2,4-Trimethyl-5-[1-(2,4,5-trimethylphenyl)ethyl]benzene](/img/structure/B99787.png)
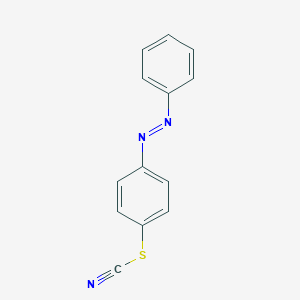
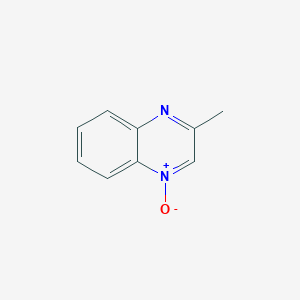
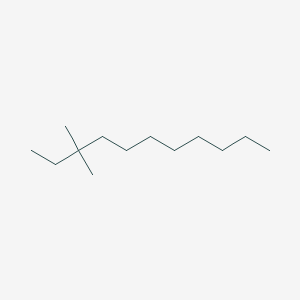
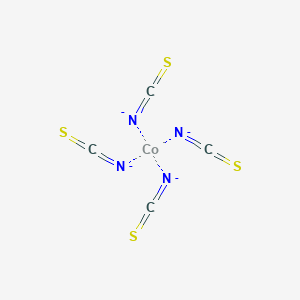
![Silane, trimethyl[[p-(trimethylsiloxy)benzyl]oxy]-](/img/structure/B99799.png)
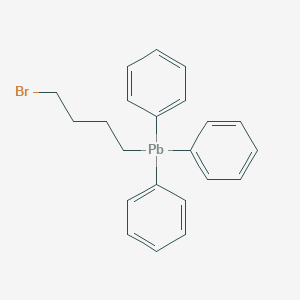

![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
